1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine
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Overview
Description
1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclopropanesulfonyl group attached to the piperazine ring, along with a propan-2-yl substituent. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine typically involves the reaction of cyclopropanesulfonyl chloride with 4-(propan-2-yl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The cyclopropanesulfonyl group may play a crucial role in binding to the target site, while the piperazine ring provides structural stability.
Comparison with Similar Compounds
- 1-(Cyclopropanesulfonyl)-4-methylpiperazine
- 1-(Cyclopropanesulfonyl)-4-ethylpiperazine
- 1-(Cyclopropanesulfonyl)-4-(tert-butyl)piperazine
Comparison: 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-propan-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-9(2)11-5-7-12(8-6-11)15(13,14)10-3-4-10/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSOHIQCFQWBGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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